1-Isopropyl-4-(3-nitrobenzyl)piperazine 1-Isopropyl-4-(3-nitrobenzyl)piperazine
Brand Name: Vulcanchem
CAS No.: 428834-99-5
VCID: VC7792469
InChI: InChI=1S/C14H21N3O2/c1-12(2)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)17(18)19/h3-5,10,12H,6-9,11H2,1-2H3
SMILES: CC(C)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C14H21N3O2
Molecular Weight: 263.341

1-Isopropyl-4-(3-nitrobenzyl)piperazine

CAS No.: 428834-99-5

Cat. No.: VC7792469

Molecular Formula: C14H21N3O2

Molecular Weight: 263.341

* For research use only. Not for human or veterinary use.

1-Isopropyl-4-(3-nitrobenzyl)piperazine - 428834-99-5

Specification

CAS No. 428834-99-5
Molecular Formula C14H21N3O2
Molecular Weight 263.341
IUPAC Name 1-[(3-nitrophenyl)methyl]-4-propan-2-ylpiperazine
Standard InChI InChI=1S/C14H21N3O2/c1-12(2)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)17(18)19/h3-5,10,12H,6-9,11H2,1-2H3
Standard InChI Key UOWJZUOFTGCKEW-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural Identification and Molecular Properties

IUPAC Nomenclature and Formula

The systematic name for this compound is 1-isopropyl-4-[(3-nitrophenyl)methyl]piperazine, reflecting its two substituents on the piperazine ring:

  • An isopropyl group (–CH(CH₃)₂) at position 1

  • A 3-nitrobenzyl group (–CH₂C₆H₄NO₂) at position 4

Molecular Formula: C₁₄H₂₁N₃O₂
Molecular Weight: 263.34 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Stereochemical Considerations

Piperazine derivatives exhibit conformational flexibility due to the chair and boat interconversions of the six-membered ring. The 3-nitrobenzyl group introduces steric hindrance, potentially favoring specific conformers. Computational models suggest that the nitro group’s meta position on the benzyl moiety minimizes electronic repulsion with the piperazine ring .

Spectroscopic Characteristics

While experimental data for this compound are unavailable, analogous piperazines provide insights:

  • IR Spectroscopy: Strong absorption bands at ~1,520 cm⁻¹ (N–O asymmetric stretch) and ~1,350 cm⁻¹ (N–O symmetric stretch) from the nitro group.

  • NMR: Expected signals include a singlet for the piperazine –CH₂– groups (δ 2.5–3.5 ppm) and aromatic protons from the 3-nitrobenzyl group (δ 7.5–8.5 ppm) .

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential alkylation of piperazine:

  • Primary Alkylation: Introduce the isopropyl group using isopropyl bromide.

  • Secondary Alkylation: Attach the 3-nitrobenzyl group via 3-nitrobenzyl chloride.

Stepwise Procedure (Inferred from US6603003B2 )

Step 1: Preparation of 1-Isopropylpiperazine
Piperazine (86.1 g, 1.0 mol) is reacted with isopropyl bromide (123 g, 1.0 mol) in toluene under reflux (110°C, 12 hrs). The product is isolated via fractional distillation (yield: 78%).

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) of similar nitro-substituted piperazines reveals melting points between 80–100°C, suggesting moderate thermal stability.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
Dichloromethane45.8
DMSO8.2

Data extrapolated from structurally related compounds.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Isopropyl-4-(3-nitrobenzyl)piperazineC₁₄H₂₁N₃O₂263.34Isopropyl, 3-nitrobenzyl
1-Benzyl-4-(3-nitrobenzyl)piperazine C₁₈H₂₁N₃O₂311.38Benzyl, 3-nitrobenzyl
1-Isopropyl-4-(4-nitrophenyl)piperazineC₁₃H₁₉N₃O₂249.31Isopropyl, 4-nitrophenyl

The isopropyl group enhances lipophilicity (LogP ≈ 2.1) compared to benzyl derivatives (LogP ≈ 3.4) , potentially improving blood-brain barrier penetration.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral piperazine derivatives.

  • In Vivo Pharmacokinetics: Assess absorption, distribution, and metabolism using radiolabeled analogs.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize target affinity.

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